molecular formula C9H10FNO2 B038101 3-Amino-3-(3-fluorophenyl)propanoic acid CAS No. 117391-51-2

3-Amino-3-(3-fluorophenyl)propanoic acid

Cat. No. B038101
CAS RN: 117391-51-2
M. Wt: 183.18 g/mol
InChI Key: GZNJUJNKZBHINS-UHFFFAOYSA-N
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Description

“3-Amino-3-(3-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H10FNO2 . It is also known by other names such as “BENZENEPROPANOIC ACID, BETA-AMINO-3-FLUORO-” and "3-(3-fluoro-phenyl)-dl-beta-alanine" .


Molecular Structure Analysis

The molecular structure of “3-Amino-3-(3-fluorophenyl)propanoic acid” can be represented by the InChI code 1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) . The molecular weight of this compound is 183.18 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-3-(3-fluorophenyl)propanoic acid” include a molecular weight of 183.18 g/mol . Unfortunately, specific information about its boiling point, melting point, density, and flash point is not available .

Scientific Research Applications

Pharmacology

3-Amino-3-(3-fluorophenyl)propanoic acid: is explored in pharmacology for its potential role in drug development. Its structure, which includes both an amino and a fluorophenyl group, makes it a candidate for creating novel compounds with specific biological activities. These compounds can be used as building blocks for drugs targeting various diseases, including neurological disorders and cancer .

Material Science

In material science, this compound’s unique properties are utilized to develop new materials with specific characteristics. For example, its incorporation into polymers can lead to materials with altered physical properties, such as increased resistance to degradation or improved mechanical strength .

Chemical Synthesis

3-Amino-3-(3-fluorophenyl)propanoic acid: serves as an intermediate in chemical synthesis. It’s used to synthesize more complex molecules, including those with potential therapeutic applications. Its reactivity allows for the introduction of various functional groups, which can lead to the creation of diverse chemical entities .

Biochemistry Research

In biochemistry research, this compound is used to study enzyme-substrate interactions and to understand the biochemical pathways in which similar structures are involved. It can act as an analog to naturally occurring amino acids, helping to elucidate the function of enzymes and receptors .

Medicinal Chemistry

Medicinal chemists use 3-Amino-3-(3-fluorophenyl)propanoic acid to design and synthesize new drug candidates. Its structure can mimic certain amino acid residues in peptides and proteins, making it valuable for creating peptide mimetics that can interfere with protein-protein interactions involved in disease processes .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material when developing analytical methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical techniques that measure the concentration of similar compounds in various samples .

Environmental Science

Environmental scientists may investigate the environmental fate of 3-Amino-3-(3-fluorophenyl)propanoic acid , including its biodegradation and potential to bioaccumulate. Understanding its behavior in the environment is crucial for assessing its impact and for the development of strategies to mitigate any negative effects .

Agricultural Research

In agricultural research, the compound’s role can be studied in the context of plant physiology and protection. It could be used to synthesize herbicides or growth regulators that affect specific pathways in plants, potentially leading to increased crop yields or protection against pests .

properties

IUPAC Name

3-amino-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNJUJNKZBHINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342249
Record name 3-amino-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-fluorophenyl)propanoic acid

CAS RN

117391-51-2
Record name β-Amino-3-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117391-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-amino-3-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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